![molecular formula C27H31Cl2NO6S B12432730 [(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-8735 is a potent and selective inhibitor of the mouse double minute 2 homolog (MDM2) protein, with an inhibitory concentration (IC50) of 25 nanomolar . This compound is primarily used in scientific research to study the interaction between MDM2 and the tumor protein p53, which plays a crucial role in regulating the cell cycle and preventing cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-8735 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of AM-8735 is generally carried out through custom synthesis services provided by specialized chemical companies . These companies have the expertise and facilities to produce the compound in large quantities while maintaining high purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
AM-8735 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving AM-8735 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from the reactions of AM-8735 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
AM-8735 has a wide range of scientific research applications, including:
Mechanism of Action
AM-8735 exerts its effects by selectively inhibiting the interaction between MDM2 and p53 . MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53 . This activation results in the transcription of p53 target genes, which are involved in cell cycle arrest, DNA repair, and apoptosis . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors .
Comparison with Similar Compounds
Similar Compounds
RO-5963: Another MDM2 inhibitor with similar biological activity.
RITA: A compound that reactivates p53 by inhibiting its interaction with MDM2.
Navtemadlin: A selective MDM2 inhibitor with potent antitumor activity.
Uniqueness of AM-8735
AM-8735 is unique due to its high selectivity and potency as an MDM2 inhibitor, with an IC50 of 25 nanomolar . This makes it a valuable tool for studying the MDM2-p53 interaction and exploring its therapeutic potential in cancer research .
Properties
Molecular Formula |
C27H31Cl2NO6S |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
2-[(2R,5R,6R)-4-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m1/s1 |
InChI Key |
ZTMSSDQFJNEUNG-WMMXXEOUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C[C@H](C1CC1)N2[C@@H]([C@H](O[C@@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


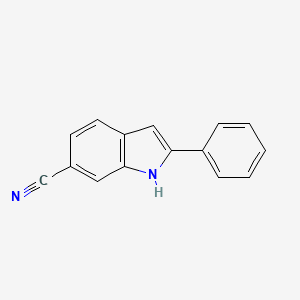
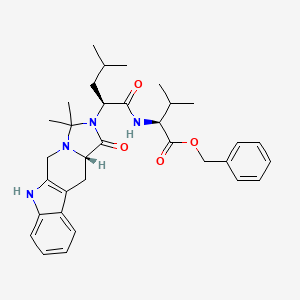

![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)

![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
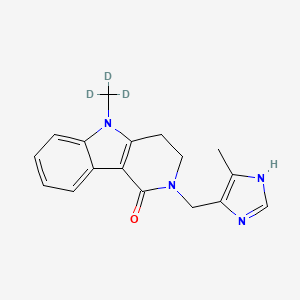

![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
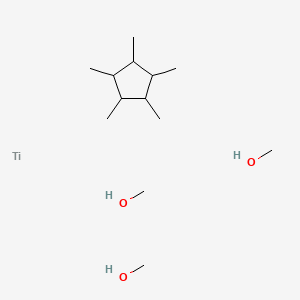
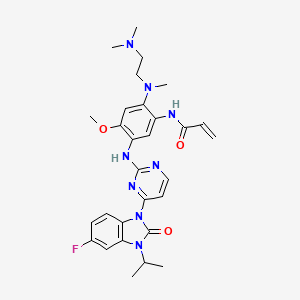
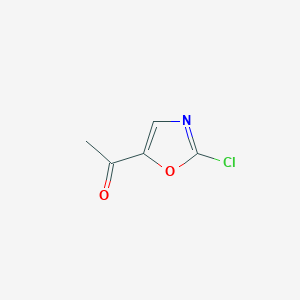
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
